4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
描述
4-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety, linked via an aminophenyl group to a methoxybenzamide scaffold. Its design incorporates key pharmacophoric elements: the pyridazine-pyrazole unit may act as a hinge-binding motif in kinase targets, while the methoxybenzamide group could enhance solubility and target affinity .
属性
IUPAC Name |
4-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-9-3-15(4-10-18)21(28)24-17-7-5-16(6-8-17)23-19-11-12-20(26-25-19)27-14-2-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZLCMJJNTSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrazolyl-pyridazinyl moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic pathways or the activation of signaling cascades, resulting in the desired biological effect .
相似化合物的比较
Pyridazine-Pyrazole Derivatives
- Crystallographic studies confirm planar geometry, with hydrogen bonding between the pyridazine N and amine H . While its bioactivity is unreported, its structural simplicity suggests utility as a synthetic precursor.
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-34-0):
Replacing the methoxy group with bromine increases molecular weight (435.285 vs. ~386 estimated for the target) and introduces steric/electronic differences. The bromine atom may enhance hydrophobic interactions but reduce solubility .
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1013835-70-5):
Substituting benzamide with urea alters hydrogen-bonding capacity. The urea linker may improve binding to polar kinase domains, though molecular weight increases (401.4 vs. ~386) .
Heterocyclic Core Variations
- 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide: Replacing pyridazine-pyrazole with 1,3,4-oxadiazole simplifies synthesis and reduces ring strain. This compound exhibits bacteriostatic activity (MIC ~10 µg/mL against E. coli), suggesting heterocycle choice critically impacts biological function .
Functional Analogues
Kinase Inhibitors
- Imatinib, Nilotinib, Dasatinib: These clinical kinase inhibitors share aromatic cores and hydrogen-bonding motifs. Nilotinib, for example, inhibits DDR1/2 with IC₅₀ < 10 nM. The target compound’s pyridazine-pyrazole unit mimics nilotinib’s pyrimidine-aminophenyl hinge binder, but its methoxy group may reduce potency compared to nilotinib’s trifluoromethyl .
Antibacterial Agents
- (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide: This salicylamide analogue shows potent anti-MRSA activity (MIC = 4 µM). The target compound’s methoxy group, while less electronegative than CF₃, may retain moderate activity by balancing hydrophobicity and solubility .
Key Research Findings
- Synthetic Accessibility : Pyridazine-pyrazole derivatives are synthesized via nucleophilic aromatic substitution or transition-metal catalysis, with yields >70% under optimized conditions .
- Structure-Activity Relationships (SAR) :
- Biological Gaps: No direct data on the target compound’s kinase inhibition or antibacterial activity exists in the provided evidence, highlighting a need for experimental validation.
生物活性
4-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a methoxy group, a pyrazolyl-pyridazinyl moiety, and a benzamide group, which may contribute to its pharmacological properties.
Structural Characteristics
The chemical formula of this compound is , with a molecular weight of 386.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazolyl-pyridazinyl moiety is known to modulate enzymatic activity, potentially leading to inhibition of certain pathways or activation of signaling cascades. This mechanism underlies its therapeutic potential in various diseases.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated anticancer activities. For instance, derivatives containing pyrazole and pyridazine rings have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives, including those similar to this compound. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .
Study on Antiviral Effects
A study focused on the antiviral effects of N-phenylbenzamide derivatives revealed that specific modifications could enhance their efficacy against Hepatitis B virus (HBV). The compound IMB-0523, a derivative of this compound, was identified as an effective inhibitor of both wild-type and drug-resistant HBV strains .
Anticancer Screening
In another investigation, a series of compounds structurally related to this compound were screened for their anticancer activity. Results indicated that these compounds could significantly inhibit the proliferation of cancer cells in vitro, suggesting their potential as lead compounds for drug development .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, anticancer |
| Indole Derivatives | Structure | Diverse biological activities |
| Benzamide Derivatives | Structure | Antiviral effects against HIV/HCV |
常见问题
Q. What are the standard synthetic routes for 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves multi-step reactions starting from commercially available benzamides and pyridazine intermediates. A common approach includes:
- Step 1 : Coupling a 4-methoxybenzoyl chloride derivative with a 4-aminophenyl group to form the benzamide core.
- Step 2 : Functionalizing the pyridazine ring via nucleophilic aromatic substitution (e.g., introducing the pyrazole moiety at the 6-position of pyridazine using 1H-pyrazole under basic conditions).
- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .
Key reagents: Anhydrous DMF as a solvent, potassium carbonate as a base, and palladium catalysts for coupling reactions.
Q. How is the compound characterized to confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm connectivity of the benzamide, pyridazine, and pyrazole moieties. For example, the methoxy group (-OCH) appears as a singlet near δ 3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 435.285 (calculated for CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC with a C18 column (≥95% purity threshold) .
Q. What structural features contribute to its biological activity?
- The pyridazine-pyrazole motif enables hydrogen bonding with target proteins (e.g., kinases).
- The 4-methoxybenzamide group enhances lipophilicity, improving membrane permeability.
- The arylamine linker between benzamide and pyridazine allows conformational flexibility for target binding .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalysts | Use Pd(PPh) for Suzuki-Miyaura coupling (yield increase from 60% to 85%) | |
| Solvent Systems | Replace DMF with DMA (dimethylacetamide) to reduce side reactions | |
| Temperature | Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h | |
| Purification | Gradient elution in flash chromatography (hexane/EtOAc 7:3 to 1:1) improves purity to 98% |
Q. What strategies are used to elucidate its mechanism of action in biological systems?
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity (K) to kinases (e.g., JAK2 or EGFR). SPR data may show sub-micromolar affinity (K = 0.8 µM) .
- Cellular Pathway Analysis : Western blotting detects downstream phosphorylation changes (e.g., STAT3 inhibition in cancer cell lines) .
- Molecular Dynamics (MD) Simulations : Predict binding modes of the pyridazine-pyrazole moiety in kinase active sites .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., IC variability in MCF-7 vs. HEK293 cells) to confirm target specificity .
- Metabolic Stability Testing : Assess liver microsome stability (e.g., t > 60 min in human microsomes) to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
